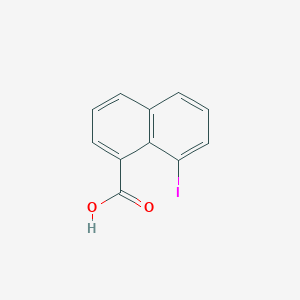

8-Iodo-1-naphthoic acid

Description

BenchChem offers high-quality 8-Iodo-1-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Iodo-1-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-iodonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDVMWGDQHAVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381615 | |

| Record name | 8-Iodo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13577-19-0 | |

| Record name | 8-Iodo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 8-Iodo-1-naphthoic acid. This compound serves as a crucial intermediate in synthetic chemistry, particularly in the development of glycosylation donors, which are pivotal for the synthesis of complex carbohydrates and glycoconjugates. Such molecules are under intense investigation for their roles in cellular communication, immunology, and drug development.

Core Chemical Properties

| Property | 8-Iodo-1-naphthoic acid | 1-Naphthoic acid (for comparison) |

| Molecular Formula | C₁₁H₇IO₂ | C₁₁H₈O₂[1][2][3] |

| Molecular Weight | 298.08 g/mol | 172.18 g/mol [1][2] |

| Appearance | Light yellow solid[4] | White to off-white crystalline solid[5] |

| Melting Point | Data not available | 157-160 °C[6] |

| Boiling Point | Data not available | 300 °C[2] |

| Solubility | Precipitates from ethyl acetate/petroleum ether[4] | Slightly soluble in hot water; freely soluble in hot alcohol and ether.[5][6] |

Structural Information

The structure of 8-Iodo-1-naphthoic acid is based on a naphthalene ring system with an iodine atom at the 8-position and a carboxylic acid group at the 1-position. This peri-substitution pattern imparts unique steric and electronic properties to the molecule.

| Identifier | Value |

| IUPAC Name | 8-iodonaphthalene-1-carboxylic acid |

| CAS Number | 13577-19-0 |

| SMILES | O=C(O)c1cccc2cccc(I)c12 |

| InChI | InChI=1S/C11H7IO2/c12-9-5-1-3-7-4-2-6-8(11(13)14)10(7)9/h1-6H,(H,13,14) |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 8-Iodo-1-naphthoic acid. The following data has been reported:

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.27 (dd, J = 7.3, 1.2 Hz, 1H), 7.94 – 7.89 (m, 3H), 7.52 (dd, J = 8.2, 7.1 Hz, 1H), 7.22 (dd, J = 8.1, 7.3 Hz, 1H)[4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 175.1, 142.1, 135.5, 133.4, 132.8, 131.5, 129.7, 129.6, 127.6, 125.2, 93.1[4] |

| HRMS (ESI) | calcd. for C₁₁H₈IO₂⁺ [M+H]⁺: 298.9564; found: 298.9561[4] |

Experimental Protocols

Synthesis of 8-Iodo-1-naphthoic acid

A scalable synthesis has been developed from 1,8-naphthalic anhydride.[4] The process involves the hydrolysis of the corresponding methyl ester, which is synthesized via a photoinduced Suárez halodecarboxylation.

Synthesis of Methyl 8-iodo-1-naphthoate:

-

To a solution of 1,8-naphthalic anhydride in a mixed solvent of methanol and dichloromethane, lithium hydroxide monohydrate is added.

-

The reaction mixture is stirred at room temperature, and upon completion, the solvent is removed under reduced pressure.

-

The residue is diluted with dichloromethane and acidified with aqueous HCl.

-

After phase separation, the aqueous layer is extracted, and the combined organic extracts are washed, dried, and concentrated.

-

The crude product is then subjected to a modified photoinduced Suárez halodecarboxylation reaction to yield methyl 8-iodo-1-naphthoate.

-

Purification is achieved by flash column chromatography on silica gel.[4]

Hydrolysis to 8-Iodo-1-naphthoic acid:

-

To a solution of methyl 8-iodo-1-naphthoate in dry pyridine, lithium iodide and sodium iodide are added.

-

The mixture is heated in a sealed tube.

-

After cooling, the solvent is removed, and the residue is acidified with aqueous HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed, dried, and concentrated.

-

The product is precipitated by adding petroleum ether to a minimal amount of ethyl acetate and collected by filtration.[4]

Role in Glycosylation Chemistry

8-Iodo-1-naphthoic acid is a key precursor for the synthesis of glycosyl 8-alkynyl-1-naphthoate donors.[4] These donors are instrumental in glycosylation reactions, which are fundamental for the construction of complex oligosaccharides and glycoconjugates. The 8-iodo substituent provides a reactive handle for the introduction of various alkynyl groups via Sonogashira coupling, demonstrating superior reactivity and functional group tolerance compared to its bromo-analog.[4]

Caption: Synthetic pathway and application of 8-Iodo-1-naphthoic acid.

The workflow for the synthesis of 8-Iodo-1-naphthoic acid and its subsequent conversion to a glycosyl donor for use in glycosylation is depicted above.

Caption: Detailed experimental workflow for the synthesis of 8-Iodo-1-naphthoic acid.

This diagram illustrates the step-by-step experimental procedure for synthesizing 8-Iodo-1-naphthoic acid, including the synthesis of the intermediate ester and subsequent hydrolysis, along with the purification methods employed at each stage.

References

An In-depth Technical Guide to 8-Iodo-1-naphthoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Iodo-1-naphthoic acid, a key intermediate in synthetic chemistry. The document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its primary application in the preparation of glycosyl donors, which are crucial in carbohydrate chemistry and drug development.

Core Compound Data: 8-Iodo-1-naphthoic acid

The fundamental properties of 8-Iodo-1-naphthoic acid are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 13577-19-0 |

| Molecular Formula | C₁₁H₇IO₂ |

| IUPAC Name | 8-iodo-1-naphthoic acid |

| Melting Point | 164.5 °C |

| Boiling Point | 442.3 ± 18.0 °C at 760 mmHg |

| InChI Code | 1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) |

| InChI Key | UEDVMWGDQHAVSS-UHFFFAOYSA-N |

Experimental Protocol: Synthesis of 8-Iodo-1-naphthoic acid

A scalable and efficient method for the synthesis of 8-Iodo-1-naphthoic acid has been developed, which is crucial for its application as a versatile intermediate. The following protocol is adapted from a photoinduced Suárez halodecarboxylation reaction.[1]

Procedure:

The synthesis of 8-Iodo-1-naphthoic acid can be achieved from its methyl ester, methyl 8-iodo-1-naphthoate.[1]

-

Reaction Setup: In a sealed tube, dissolve methyl 8-iodo-1-naphthoate (1 equivalent) in dry pyridine.

-

Addition of Reagents: Add Lithium Iodide (LiI, 1 equivalent) and Sodium Iodide (NaI, 2 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at 135 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the pyridine under reduced pressure.

-

Acidify the residue with 1.0 M aqueous HCl to a pH of 1-2.

-

Extract the aqueous layer multiple times with ethyl acetate (EtOAc) until TLC analysis indicates the complete extraction of the product.

-

-

Purification:

-

Dissolve the residue in a minimal amount of EtOAc.

-

Induce precipitation of the product by adding petroleum ether.

-

Filter the resulting solid to obtain 8-Iodo-1-naphthoic acid as a light yellow solid.[1]

-

Applications in Glycosylation Chemistry

8-Iodo-1-naphthoate serves as a pivotal intermediate in the synthesis of 1,8-difunctionalized naphthalene derivatives, most notably glycosyl 8-alkynyl-1-naphthoate donors.[1] These donors are instrumental in glycosylation reactions, which are fundamental to the chemical synthesis of complex carbohydrates and glycoconjugates.[1] Such molecules play critical roles in various biological processes, including cell signaling, cell adhesion, and pathogen-host interactions.[1]

The utility of 8-iodo-1-naphthoate is highlighted by its superior reactivity and functional group tolerance in Sonogashira coupling reactions compared to its bromide counterpart, facilitating more efficient and streamlined access to a diverse range of glycosyl donors.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of 8-Iodo-1-naphthoic acid and its subsequent application in the preparation of glycosyl donors.

Caption: Synthetic pathway of 8-Iodo-1-naphthoic acid and its use.

This guide provides foundational knowledge for the use of 8-Iodo-1-naphthoic acid in a research and development context. Its role as a versatile intermediate, particularly in the burgeoning field of carbohydrate chemistry, underscores its importance for scientists and professionals in drug discovery and organic synthesis.

References

Scalable Synthesis of 8-Iodo-1-naphthoic Acid from 1,8-Naphthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scalable synthetic routes for the preparation of 8-iodo-1-naphthoic acid, a key intermediate in the synthesis of various high-value chemical entities, including glycosyl donors and other functionalized naphthalene derivatives. The document details two primary synthetic strategies starting from the readily available and cost-effective 1,8-naphthalic anhydride.

The first section details a direct, two-step approach via a photoinduced Suárez halodecarboxylation. The second section outlines a classical multi-step synthesis involving the formation of 8-amino-1-naphthoic acid followed by a Sandmeyer iodination. Both routes are presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and implementation in a laboratory setting.

Route 1: Photoinduced Suárez Halodecarboxylation

This modern approach offers an efficient and scalable synthesis of 8-iodo-1-naphthoates, which can then be hydrolyzed to the target 8-iodo-1-naphthoic acid. The key transformation is a modified photoinduced Suárez halodecarboxylation reaction.[1]

Quantitative Data Summary for Route 1

| Step | Product | Starting Material | Key Reagents | Yield | Purification Method |

| 1 | Methyl 8-iodo-1-naphthoate | 1,8-Naphthalic anhydride | Sodium hydride, Methanol, Iodosobenzene diacetate, Iodine | 76% (over two steps) | Flash column chromatography |

| 2 | 8-Iodo-1-naphthoic acid | Methyl 8-iodo-1-naphthoate | Lithium iodide, Sodium iodide, Pyridine | 94% | Precipitation and filtration |

Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 8-iodo-1-naphthoate

-

General Procedure A: To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixed solvent, the corresponding alcohol is added.[1] The reaction mixture is then subjected to photoinduced halodecarboxylation conditions.

-

Detailed Protocol for Methyl Ester: To a solution of 60% sodium hydride in dimethylformamide (DMF, 0.5 M) at 0 °C, methanol (3.0 eq) is added. The reaction mixture is stirred for 1.5 hours at room temperature. 1,8-Naphthalic anhydride (1.0 eq) is then added. After stirring for an additional 3-10 hours, the reaction is quenched with aqueous HCl (1.0 M) at 0 °C. The mixture is diluted with ethyl acetate (EtOAc), washed with water and brine, and dried over Na₂SO₄. The crude product is then subjected to photoinduced Suárez halodecarboxylation. The crude residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/EtOAc, 20:1) to afford methyl 8-iodo-1-naphthoate as a slightly yellow solid (1.19 g, 76% yield over two steps).[1]

Step 2: Synthesis of 8-Iodo-1-naphthoic acid

-

To a solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL), lithium iodide (LiI, 5.4 g, 40 mmol) and sodium iodide (NaI, 12 g, 80 mmol) are added.[1]

-

The mixture is stirred at 135 °C in a sealed tube for 3 hours.

-

Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is acidified with 1.0 M aqueous HCl to a pH of 1–2.

-

The aqueous layer is extracted repeatedly with EtOAc.

-

The residue is dissolved in a minimal amount of EtOAc, and petroleum ether is added to induce precipitation.

-

Filtration affords 8-iodo-1-naphthoic acid as a light yellow solid (11.2 g, 94% yield).[1]

Reaction Pathway for Route 1

Caption: Synthetic pathway for 8-Iodo-1-naphthoic acid via photoinduced Suárez halodecarboxylation.

Route 2: Multi-step Synthesis via 8-Amino-1-naphthoic Acid and Sandmeyer Reaction

This classical route involves the initial formation of 1,8-naphthalimide, followed by a Hofmann rearrangement to yield 8-amino-1-naphthoic acid. The amino group is then converted to a diazonium salt and subsequently displaced by iodine in a Sandmeyer-type reaction.

Quantitative Data Summary for Route 2

| Step | Product | Starting Material | Key Reagents | Yield | Purification Method |

| 1 | 1,8-Naphthalimide | 1,8-Naphthalic anhydride | Ammonium acetate, DMF | 95% | - |

| 2 | 8-Amino-1-naphthoic acid | 1,8-Naphthalimide | Sodium hypobromite (in situ from Br₂ and NaOH) | Moderate to good (literature) | Recrystallization |

| 3 | 8-Iodo-1-naphthoic acid | 8-Amino-1-naphthoic acid | NaNO₂, HCl, KI | Good (literature) | Recrystallization |

Experimental Protocols for Route 2

Step 1: Synthesis of 1,8-Naphthalimide

-

1,8-Naphthalic anhydride is heated with ammonium acetate at 60 °C in DMF to produce 1,8-naphthalimide in a 95% yield.

Step 2: Synthesis of 8-Amino-1-naphthoic acid via Hofmann Rearrangement

-

The Hofmann rearrangement of a primary amide (in this case, the imide is hydrolyzed in situ) with sodium hypobromite (formed from bromine and sodium hydroxide) leads to the formation of a primary amine with one less carbon atom.[2]

-

General Protocol: The primary amide is treated with an aqueous solution of sodium hydroxide and bromine. The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine and carbon dioxide.[2] A detailed, scalable protocol for the specific conversion of 1,8-naphthalimide to 8-amino-1-naphthoic acid would require laboratory optimization but would follow these general principles.

Step 3: Synthesis of 8-Iodo-1-naphthoic acid via Sandmeyer Reaction

-

The Sandmeyer reaction allows for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile, in this case, iodide.[3][4]

-

Diazotization: 8-Amino-1-naphthoic acid is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

-

Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by iodine, with the evolution of nitrogen gas. The reaction mixture is often warmed to room temperature or slightly above to ensure complete reaction. The crude 8-iodo-1-naphthoic acid precipitates and can be collected by filtration and purified by recrystallization.

Reaction Pathway for Route 2

Caption: Multi-step synthesis of 8-Iodo-1-naphthoic acid via a Sandmeyer reaction.

Overall Synthesis Workflow

Caption: Comparative workflow of the two synthetic routes to 8-Iodo-1-naphthoic acid.

References

Spectroscopic and Synthetic Profile of 8-Iodo-1-naphthoic Acid: A Technical Guide

For Immediate Release

This technical document provides an in-depth guide to the spectroscopic characteristics of 8-Iodo-1-naphthoic acid, a key intermediate in the synthesis of various 1,8-difunctionalized naphthalene derivatives.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering detailed nuclear magnetic resonance (NMR) data and the experimental protocols for its acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 8-Iodo-1-naphthoic acid, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for 8-Iodo-1-naphthoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.27 | dd | 7.3, 1.2 | 1H | Aromatic CH |

| 7.94 - 7.89 | m | 3H | Aromatic CH | |

| 7.52 | dd | 8.2, 7.1 | 1H | Aromatic CH |

| 7.22 | dd | 8.1, 7.3 | 1H | Aromatic CH |

Source:[1]

Table 2: ¹³C NMR Spectroscopic Data for 8-Iodo-1-naphthoic acid

| Chemical Shift (δ) ppm |

| 175.1 |

| 142.1 |

| 135.5 |

| 133.4 |

| 132.8 |

| 131.5 |

| 129.7 |

| 129.6 |

| 127.6 |

| 125.2 |

| 93.1 |

Source:[1]

Experimental Protocols

The spectroscopic data presented above were obtained from a sample of 8-Iodo-1-naphthoic acid synthesized via the hydrolysis of methyl 8-iodo-1-naphthoate.

Synthesis of 8-Iodo-1-naphthoic acid

A solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL) was treated with lithium iodide (LiI, 5.4 g, 40 mmol) and sodium iodide (NaI, 12 g, 80 mmol). The mixture was heated to 135 °C in a sealed tube for 3 hours. Progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The resulting residue was acidified to a pH of 1-2 using 1.0 M aqueous HCl. The aqueous layer was then repeatedly extracted with ethyl acetate (EtOAc) to ensure complete recovery of the product. The combined organic extracts were concentrated, and the residue was dissolved in a minimal amount of EtOAc. Petroleum ether was added to induce precipitation of the product. The resulting solid was collected by filtration to yield 8-iodo-1-naphthoic acid as a light yellow solid (11.2 g, 94% yield).[1]

NMR Sample Preparation and Analysis

A sample of the purified 8-Iodo-1-naphthoic acid was dissolved in deuterated chloroform (CDCl₃) for NMR analysis. ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 126 MHz instrument, respectively.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 8-Iodo-1-naphthoic acid.

Caption: Synthesis workflow for 8-Iodo-1-naphthoic acid.

References

Navigating the Physicochemical Landscape of 8-Iodo-1-naphthoic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodo-1-naphthoic acid is a key synthetic intermediate whose utility in pharmaceutical and materials science is intrinsically linked to its physicochemical properties. A thorough understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the integrity of resulting products. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 8-Iodo-1-naphthoic acid. Due to the limited direct quantitative data for this specific molecule, this guide leverages data from the parent compound, 1-naphthoic acid, as a predictive baseline, while also considering the influence of the iodo-substituent. Detailed experimental protocols for solubility determination and stability-indicating analysis are provided to empower researchers in generating precise data for their specific applications.

Introduction

8-Iodo-1-naphthoic acid, a derivative of naphthalene, possesses a unique structural motif that makes it a valuable building block in organic synthesis. The presence of the carboxylic acid and iodo functional groups at the sterically hindered 1 and 8 positions imparts specific reactivity and properties to the molecule. Its application in the synthesis of complex organic molecules, including potential pharmaceutical candidates, necessitates a deep understanding of its solubility and stability profiles. This guide aims to consolidate the current knowledge and provide practical experimental frameworks for the analysis of these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its bioavailability, formulation development, and purification processes. While specific quantitative solubility data for 8-Iodo-1-naphthoic acid is not extensively available in public literature, a qualitative understanding can be inferred from its structure and data from its parent compound, 1-naphthoic acid.

Qualitative Solubility:

8-Iodo-1-naphthoic acid is expected to be sparingly soluble in water due to the large, hydrophobic naphthalene ring. The presence of the polar carboxylic acid group allows for some interaction with polar solvents. It is anticipated to exhibit greater solubility in organic solvents, particularly polar aprotic and protic solvents.

Based on data for 1-naphthoic acid, 8-Iodo-1-naphthoic acid is likely to be freely soluble in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Quantitative Solubility Data (Surrogate Data from 1-Naphthoic Acid):

The following table summarizes the mole fraction solubility (x₁) of 1-naphthoic acid in various organic solvents at different temperatures. This data, determined by the gravimetric method, can serve as a valuable starting point for solvent selection and process optimization for 8-Iodo-1-naphthoic acid.[2] The presence of the iodine atom in the 8-position is expected to slightly increase the molecular weight and potentially alter the crystal lattice energy, which may lead to deviations from the values presented below.

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Common Organic Solvents [2]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile | Toluene |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.1452 | 0.2589 | 0.0899 | 0.0543 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.1687 | 0.2945 | 0.1032 | 0.0631 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1252 | 0.1956 | 0.3342 | 0.1185 | 0.0732 |

| 308.15 | 0.2049 | 0.1792 | 0.1619 | 0.1458 | 0.2265 | 0.3785 | 0.1361 | 0.0848 |

| 313.15 | 0.2355 | 0.2067 | 0.1872 | 0.1695 | 0.2618 | 0.4278 | 0.1563 | 0.0982 |

| 318.15 | 0.2698 | 0.2379 | 0.2161 | 0.1968 | 0.3021 | 0.4825 | 0.1796 | 0.1136 |

| 323.15 | 0.3085 | 0.2734 | 0.2491 | 0.2281 | 0.3479 | 0.5429 | 0.2064 | 0.1314 |

| 328.15 | 0.3521 | 0.3136 | 0.2868 | 0.2641 | 0.4000 | 0.6095 | 0.2374 | 0.1520 |

| 333.15 | 0.4011 | 0.3591 | 0.3298 | 0.3054 | 0.4590 | 0.6828 | 0.2731 | 0.1757 |

Stability Profile

The chemical stability of 8-Iodo-1-naphthoic acid is a critical parameter that affects its shelf-life, storage conditions, and degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Factors Affecting Stability:

Based on the general stability of 1-naphthoic acid and the known reactivity of iodoaromatic compounds, the following factors are likely to influence the stability of 8-Iodo-1-naphthoic acid:

-

Temperature: Elevated temperatures can accelerate degradation reactions.[3]

-

Light: Exposure to light, particularly UV radiation, may induce photodegradation, potentially leading to deiodination or other reactions.[3]

-

pH: As a carboxylic acid, 8-Iodo-1-naphthoic acid will be more stable in acidic conditions. In basic media, it will exist as the carboxylate salt, which may have different stability characteristics. It is incompatible with strong bases.[3]

-

Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the naphthalene ring system.[3]

-

Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester derivatives of 8-Iodo-1-naphthoic acid could be susceptible to hydrolysis.

Potential Degradation Pathways:

The degradation of 8-Iodo-1-naphthoic acid is likely to involve several pathways:

-

Deiodination: The carbon-iodine bond can be susceptible to cleavage, especially under reductive conditions or upon exposure to light, leading to the formation of 1-naphthoic acid.

-

Hydroxylation: Oxidative degradation may introduce hydroxyl groups onto the naphthalene ring.[3]

-

Decarboxylation: Under certain conditions, such as high heat, the carboxylic acid group may be lost.

-

Ring Opening: Severe oxidative conditions can lead to the cleavage of the aromatic ring system.

Table 2: Summary of Potential Stability Issues and Recommended Storage for 1-Naphthoic Acid Solutions (Applicable as a Guideline for 8-Iodo-1-naphthoic Acid) [1]

| Storage Temperature | Recommended Solvent | Maximum Recommended Storage Period | Potential Issues |

| -80°C | DMSO | 6 months | Minimal degradation expected. |

| -20°C | DMSO | 1 month | Low risk of degradation. |

| 2-8°C | DMSO, Ethanol, Methanol | Short-term (days to weeks) | Increased risk of degradation over time. |

| Room Temperature | Not Recommended | - | Prone to degradation. |

Experimental Protocols

To obtain precise and reliable data for 8-Iodo-1-naphthoic acid, the following experimental protocols are recommended.

Solubility Determination: Isothermal Gravimetric Method[2]

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Materials and Apparatus:

-

8-Iodo-1-naphthoic acid (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker or magnetic stirrer with a temperature-controlled bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 8-Iodo-1-naphthoic acid to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in the isothermal shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation. Periodically analyze samples to confirm that equilibrium has been reached (i.e., the concentration is constant).

-

Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Determine the mass of the solution in the vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: Calculate the solubility in terms of mass/volume, molarity, or mole fraction based on the mass of the dissolved solid and the initial volume or mass of the solution.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact 8-Iodo-1-naphthoic acid from its potential degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Proposed Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is recommended to ensure the separation of compounds with varying polarities.

-

Initial conditions: A lower percentage of acetonitrile (e.g., 30-40%).

-

Gradient: Linearly increase the acetonitrile concentration over a set period (e.g., to 90-95% over 15-20 minutes).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitor at a wavelength where 8-Iodo-1-naphthoic acid has significant absorbance (e.g., around its λmax). The UV spectrum should be recorded to aid in peak identification.

-

Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

-

Prepare Stock Solution: Prepare a stock solution of 8-Iodo-1-naphthoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid powder at 105°C for 24 hours and also heat the solution at 60°C for 24 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze the stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

-

Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Caption: A flowchart illustrating the gravimetric method for determining the solubility of 8-Iodo-1-naphthoic acid.

References

An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Iodo-1-naphthoic acid, a key intermediate in synthetic chemistry. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary applications, particularly in the development of complex molecules relevant to medicinal chemistry and drug discovery.

Core Data Presentation

The fundamental properties of 8-Iodo-1-naphthoic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Chemical Formula | C₁₁H₇IO₂ |

| Molecular Weight | 298.08 g/mol |

| CAS Number | 13577-19-0 |

| Appearance | Light yellow solid |

Experimental Protocols

A scalable and efficient synthesis of 8-Iodo-1-naphthoic acid has been developed, utilizing a photoinduced Suárez halodecarboxylation reaction.[1] This method provides a practical route for obtaining this valuable synthetic intermediate in significant quantities.

Synthesis of 8-Iodo-1-naphthoic Acid from 1,8-Naphthalic Anhydride[1]

Step 1: Formation of 8-Carboxy-1-naphthoic acid methyl ester

-

To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixed solvent of methanol (16 mL) and dichloromethane (8 mL), add lithium hydroxide monohydrate (318 mg, 7.57 mmol).

-

Stir the reaction mixture at room temperature for 5 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Remove the majority of the solvent under reduced pressure.

-

Dilute the residue with dichloromethane (30 mL) and acidify with 1.0 M aqueous hydrochloric acid (12 mL).

-

Separate the phases and extract the aqueous layer twice with a 10:1 mixture of dichloromethane and methanol (10 mL each).

-

The subsequent steps leading to the methylated intermediate are detailed in the source literature.

Step 2: Photoinduced Suárez Halodecarboxylation to Methyl 8-iodo-1-naphthoate

-

This key step involves the conversion of the carboxylic acid group to an iodine atom. The specific conditions for the photoinduced reaction, including the light source and reagents, are critical for high yields and are outlined in the referenced publication.[1]

Step 3: Hydrolysis to 8-Iodo-1-naphthoic acid

-

To a solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL), add lithium iodide (5.4 g, 40 mmol) and sodium iodide (12 g, 80 mmol).

-

Stir the mixture in a sealed tube at 135 °C for 3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Acidify the residue with 1.0 M aqueous HCl to a pH of 1-2.

-

Extract the aqueous layer repeatedly with ethyl acetate.

-

Dissolve the residue in a minimal amount of ethyl acetate and add petroleum ether to induce precipitation.

-

Filter the precipitate to afford 8-iodo-1-naphthoic acid as a light yellow solid (11.2 g, 94% yield).[1]

Mandatory Visualization

Synthetic Workflow of 8-Iodo-1-naphthoic Acid

Caption: Synthetic pathway for 8-Iodo-1-naphthoic acid.

Applications in Research and Development

The primary utility of 8-Iodo-1-naphthoic acid lies in its role as a versatile building block for the synthesis of more complex molecules. Its unique structure, featuring a naphthalene core with functional groups at the 1 and 8 positions, makes it a valuable precursor for a range of applications.

Key Intermediate in Chemical Synthesis

8-Iodo-1-naphthoic acid is a key intermediate for the preparation of 1,8-difunctionalized naphthalene derivatives.[1] The presence of the iodo and carboxylic acid groups allows for a variety of subsequent chemical transformations. The high reactivity of the C-I bond, particularly in comparison to its bromide analog, makes it highly suitable for reactions such as Sonogashira couplings.[1] This facilitates the introduction of diverse functionalities at the 8-position, leading to a wide array of structurally complex molecules.

Role in Glycosylation Chemistry

A significant application of 8-Iodo-1-naphthoic acid is in the synthesis of glycosyl 8-alkynyl-1-naphthoate donors.[1] These donors are instrumental in glycosylation reactions, which are fundamental to the chemical synthesis of complex carbohydrates, glycans, and glycoconjugates.[1] Given the crucial roles of these biomolecules in various biological processes, including cell signaling and pathogen recognition, the availability of efficient synthetic routes to glycosyl donors is of high importance in drug discovery and chemical biology.[1]

While the broader class of naphthoic acid derivatives has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, specific biological targets for 8-Iodo-1-naphthoic acid itself are not extensively documented in current literature. Its value to the scientific community is presently centered on its utility as a synthetic intermediate.

References

An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of 8-Iodo-1-naphthoic acid. The content is intended for professionals in research and development who may be working with this compound.

Chemical and Physical Properties

8-Iodo-1-naphthoic acid is a halogenated derivative of 1-naphthoic acid. The introduction of an iodine atom at the 8-position can influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13577-19-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇IO₂ | [2][4] |

| Molecular Weight | 298.08 g/mol | [2][4] |

| Melting Point | 164.5 °C | [1][3] |

| Boiling Point | 442.3 °C at 760 mmHg | [1][3] |

| Appearance | Solid | [1][3] |

| Storage Temperature | 4°C, protect from light | [1][3] |

Safety and Hazard Information

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

Detailed toxicological studies for 8-Iodo-1-naphthoic acid are not widely published. However, based on the GHS classifications, it is expected to be harmful if ingested and to cause irritation upon contact with skin, eyes, and the respiratory system.

Reactivity Profile:

As a carboxylic acid, 8-Iodo-1-naphthoic acid may react exothermically with bases. It is likely incompatible with strong oxidizing agents. The presence of the iodo-substituent may also confer specific reactivity, although detailed studies are lacking.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Storage

Proper storage is essential to maintain the integrity and stability of 8-Iodo-1-naphthoic acid.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

Experimental Protocols

The primary documented application of 8-Iodo-1-naphthoic acid is as a key intermediate in chemical synthesis, particularly in the preparation of glycosyl donors.

Synthesis of 8-Iodo-1-naphthoic Acid

A scalable synthesis has been reported via a photoinduced Suárez halodecarboxylation reaction. The general workflow is depicted below.

Caption: General workflow for the synthesis of 8-Iodo-1-naphthoic acid.

Detailed Methodology:

A detailed experimental protocol for the synthesis of 8-Iodo-1-naphthoic acid has been described in the literature.[7] The process involves the ring-opening of 1,8-naphthalic anhydride followed by a photoinduced Suárez halodecarboxylation.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly involving 8-Iodo-1-naphthoic acid. Its primary documented role is as a synthetic intermediate. For instance, it is a precursor for the synthesis of glycosyl 8-alkynyl-1-naphthoate donors, which are utilized in glycosylation reactions for the synthesis of complex carbohydrates.[8] These carbohydrates, in turn, play crucial roles in various biological processes.

The workflow illustrating the utility of 8-Iodo-1-naphthoic acid as a synthetic intermediate is shown below.

Caption: Role of 8-Iodo-1-naphthoic acid as a synthetic intermediate.

While direct biological data is scarce, research on other halogenated naphthoic acid derivatives suggests potential for biological activity. For example, some halogenated 1-naphthoylindoles have been investigated for their affinity to cannabinoid receptors.[9] However, it is crucial to note that these findings do not directly apply to 8-Iodo-1-naphthoic acid and further research is needed to elucidate its specific biological functions.

Disposal Considerations

Dispose of 8-Iodo-1-naphthoic acid and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. It is essential to consult a comprehensive and current Safety Data Sheet (SDS) for 8-Iodo-1-naphthoic acid before handling and to perform a thorough risk assessment for any planned experimental work.

References

- 1. 8-IODO-1-NAPHTHOIC ACID | 13577-19-0 [chemicalbook.com]

- 2. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 3. 8-Iodo-1-naphthoic acid | 13577-19-0 [sigmaaldrich.com]

- 4. appchemical.com [appchemical.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. eurocarb2025.com [eurocarb2025.com]

- 9. Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 8-Iodo-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[1][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can often be carried out under mild conditions.[2][3]

Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing the reaction to proceed at room temperature with high efficiency.[4] This application note provides a detailed protocol for the Sonogashira coupling of 8-iodo-1-naphthoate, a sterically hindered aryl iodide, with terminal alkynes. The provided methodologies are based on established procedures for related aryl iodides and serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1] The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, affords the desired alkynylated product and regenerates the active Pd(0) catalyst.[5]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with 8-iodo-1-naphthoate.

| Entry | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-5) | Triethylamine | THF | Room Temp | 2-6 | >90 |

| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Piperidine | DMF | 50 | 4 | ~92 |

| 3 | Pd(PPh₃)₄ (1.5) | CuI (3) | Diisopropylamine | Toluene | Room Temp | 8 | ~96 |

| 4 | PdCl₂(dppf) (1) | CuI (2) | K₂CO₃ | Acetonitrile | 80 | 12 | ~88 |

Note: Yields are highly substrate-dependent and may require optimization for 8-iodo-1-naphthoate.

Experimental Protocols

General Protocol for Sonogashira Coupling of 8-Iodo-1-naphthoate

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

-

8-Iodo-1-naphthoate (1.0 eq)

-

Terminal alkyne (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar, add 8-iodo-1-naphthoate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).

-

The flask is sealed with a septum and evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe, followed by the anhydrous amine base (e.g., triethylamine). Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80°C), depending on the reactivity of the alkyne. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and salts.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 8-(alkynyl)-1-naphthoate.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway/Catalytic Cycle

The Sonogashira coupling reaction mechanism involves two interconnected catalytic cycles.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols: Derivatization of Carbohydrates with 8-Iodo-1-naphthoic Acid for Enhanced HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document details a proposed method for the derivatization of reducing carbohydrates with 8-Iodo-1-naphthoic acid. The naphthalene ring system provides a strong UV chromophore and potential for fluorescence detection, while the iodo-substituent offers a site for further chemical modification, such as Sonogashira coupling, which could be utilized for more advanced applications.[4][5] The derivatization is based on the esterification of a hydroxyl group of the carbohydrate with the carboxylic acid moiety of 8-Iodo-1-naphthoic acid, a reaction facilitated by a suitable activating agent.

Principle of the Method

The derivatization of a carbohydrate with 8-Iodo-1-naphthoic acid is proposed to proceed via an esterification reaction. The carboxylic acid of 8-Iodo-1-naphthoic acid is first activated to a more reactive species. This activated intermediate then readily reacts with a hydroxyl group on the carbohydrate to form a stable ester linkage. This protocol focuses on the derivatization of the anomeric hydroxyl group of reducing sugars in their open-chain aldehyde form, though derivatization of other hydroxyl groups is possible. The resulting 8-Iodo-1-naphthoyl-carbohydrate derivative possesses a strong UV-absorbing tag, enabling sensitive detection by HPLC.

Materials and Reagents

-

8-Iodo-1-naphthoic acid

-

Carbohydrate standards (e.g., glucose, mannose, galactose)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: Synthesis of 8-Iodo-1-naphthoic acid

A scalable synthesis of 8-Iodo-1-naphthoic acid can be achieved via a photoinduced Suárez halodecarboxylation.[4][5] A detailed procedure can be found in the work by Chen et al. (2025).[4]

Protocol 2: Derivatization of a Monosaccharide Standard (e.g., Glucose)

-

Preparation of the Activating Solution:

-

In a dry glass vial, dissolve 8-Iodo-1-naphthoic acid (10 mg, 0.034 mmol) in 1 mL of anhydrous pyridine.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (7.7 mg, 0.037 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.4 mg, 0.003 mmol).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Derivatization Reaction:

-

In a separate vial, dissolve the dried monosaccharide (e.g., glucose, 5 mg, 0.028 mmol) in 0.5 mL of anhydrous pyridine.

-

Add the activated 8-Iodo-1-naphthoic acid solution to the monosaccharide solution.

-

Stir the reaction mixture at 60°C for 4 hours.

-

-

Reaction Quenching and Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 50 µL of water to quench any unreacted activating agent.

-

Filter the mixture to remove the DCU precipitate.

-

Evaporate the pyridine under a stream of nitrogen or by rotary evaporation.

-

-

Purification of the Derivatized Carbohydrate:

-

Re-dissolve the residue in 1 mL of 50% acetonitrile in water.

-

Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% acetonitrile in water to remove unreacted carbohydrate and salts.

-

Elute the derivatized carbohydrate with 5 mL of 80% acetonitrile in water.

-

Dry the eluted fraction under vacuum.

-

Protocol 3: HPLC Analysis of Derivatized Carbohydrates

-

HPLC System: An HPLC system equipped with a UV detector is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 60% B

-

25-30 min: 60% to 100% B

-

30-35 min: 100% B

-

35-40 min: 100% to 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 280 nm.

-

Injection Volume: 20 µL

Data Presentation

Table 1: Hypothetical Retention Times and Limits of Detection for 8-Iodo-1-naphthoyl-derivatized Monosaccharides

| Derivatized Monosaccharide | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |

| 8-Iodo-1-naphthoyl-Glucose | 15.2 | 5 | 15 |

| 8-Iodo-1-naphthoyl-Mannose | 16.5 | 5 | 15 |

| 8-Iodo-1-naphthoyl-Galactose | 17.1 | 6 | 18 |

| 8-Iodo-1-naphthoyl-Xylose | 14.8 | 4 | 12 |

Table 2: Spectroscopic Properties of 8-Iodo-1-naphthoic Acid

| Property | Value |

| UV λmax | ~280 nm and ~320 nm (in ethanol) |

| Molar Absorptivity (ε) at 280 nm | ~8,000 M⁻¹cm⁻¹ |

| Fluorescence Excitation | ~320 nm |

| Fluorescence Emission | ~400 nm |

(Note: Spectroscopic properties are estimated based on the naphthalene chromophore and may vary with solvent and derivatization.)

Visualization of Experimental Workflow

Caption: Workflow for the derivatization and analysis of carbohydrates.

Discussion

This proposed method for the derivatization of carbohydrates with 8-Iodo-1-naphthoic acid offers a promising approach for enhancing their detection in HPLC analysis. The strong UV absorbance of the naphthalene tag is expected to significantly improve sensitivity compared to direct detection methods. The protocol is based on a well-established esterification reaction, although optimization of reaction conditions (e.g., temperature, time, and stoichiometry of reagents) may be necessary for different types of carbohydrates.

The purification of the derivatized products using solid-phase extraction is a critical step to remove excess reagents and by-products that could interfere with the HPLC analysis. The proposed HPLC method provides a starting point for the separation of derivatized monosaccharides, and the gradient may need to be adjusted to achieve optimal resolution for more complex mixtures of oligosaccharides.

Conclusion

The derivatization of carbohydrates with 8-Iodo-1-naphthoic acid is a theoretically sound method for enhancing their analysis by HPLC. The detailed protocols and methodologies presented in these application notes provide a comprehensive guide for researchers to explore this approach. Successful implementation of this technique could provide a valuable tool for the sensitive and quantitative analysis of carbohydrates in various scientific and industrial applications.

References

Application Notes and Protocols: Synthesis of Glycosyl Donors Utilizing 8-Iodo-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of a wide array of biologically significant molecules, including glycoconjugates, glycopeptides, and glycoproteins, which play pivotal roles in various cellular functions.[1] The development of efficient and versatile glycosylation methods is paramount for advancing drug discovery and glycobiology research. A key component in chemical glycosylation is the glycosyl donor, a carbohydrate precursor containing a leaving group at the anomeric position. This document details the application of 8-iodo-1-naphthoic acid as a precursor for a novel class of glycosyl donors, specifically glycosyl 8-alkynyl-1-naphthoates. These donors are advantageous due to their stability and can be activated under mild conditions, offering a robust platform for the synthesis of complex carbohydrates.[1][2][3]

The synthetic strategy leverages a scalable synthesis of 8-iodo-1-naphthoate intermediates via a photoinduced Suárez halodecarboxylation.[1][2] The resulting 8-iodo-1-naphthoate serves as a versatile building block that can be further functionalized, for instance, through Sonogashira coupling, to introduce an alkynyl group.[1][2] This alkynyl functionality is crucial for the subsequent activation of the glycosyl donor. This application note provides detailed protocols for the synthesis of 8-iodo-1-naphthoic acid and its derivatives, their conversion into glycosyl naphthoates, and quantitative data to support these methodologies.

Data Presentation

The following tables summarize the yields of key intermediates and final products in the synthesis of glycosyl donors derived from 8-iodo-1-naphthoic acid.

Table 1: Synthesis of 8-Iodo-1-naphthoate Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Methyl 8-iodo-1-naphthoate | 1,8-Naphthalic anhydride | 1. LiOH·H₂O, MeOH/CH₂Cl₂; 2. I₂, PhI(OAc)₂, hv | 76 (over 2 steps) | [1] |

| Ethyl 8-iodo-1-naphthoate | 1,8-Naphthalic anhydride | 1. NaH, EtOH, DMF; 2. I₂, PhI(OAc)₂, hv | 62 (over 2 steps) | [1] |

| Benzyl 8-iodo-1-naphthoate | 1,8-Naphthalic anhydride | 1. NaH, BnOH, DMF; 2. I₂, PhI(OAc)₂, hv | 42 (over 2 steps) | [1] |

| (-)-Menthyl 8-iodo-1-naphthoate | 1,8-Naphthalic anhydride | 1. NaH, (-)-Menthol, DMF; 2. I₂, PhI(OAc)₂, hv | Not specified | [1] |

| 8-Iodo-1-naphthoic acid | Methyl 8-iodo-1-naphthoate | LiI, NaI, Pyridine, 135 °C | 94 | [1] |

Table 2: Synthesis of Glycosyl Naphthoates

| Product | Glycosyl Donor | Naphthoic Acid Derivative | Conditions | Yield (%) | Reference |

| Glucosyl 8-iodo-1-naphthoate | Glucosyl bromide | 8-Iodo-1-naphthoic acid | NaHCO₃, TBAHS, CH₂Cl₂ | Not specified | [1] |

| Glucosyl 8-cyclopropylethynyl-1-naphthoate | Glucosyl 8-iodo-1-naphthoate | Cyclopropylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 8-iodo-1-naphthoate

This protocol details the synthesis of a key intermediate, methyl 8-iodo-1-naphthoate, starting from 1,8-naphthalic anhydride.

Materials:

-

1,8-Naphthalic anhydride

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Hydrochloric acid (HCl, 1.0 M)

-

Sodium sulfate (Na₂SO₄)

-

Iodine (I₂)

-

Iodosobenzene diacetate (PhI(OAc)₂)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

Monoesterification: To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixture of MeOH (16 mL) and CH₂Cl₂ (8 mL), add LiOH·H₂O (318 mg, 7.57 mmol). Stir the reaction mixture at room temperature for 5 minutes until the starting material is completely consumed as monitored by TLC.

-

Work-up: Remove the majority of the solvent under reduced pressure. Dilute the residue with CH₂Cl₂ (30 mL) and acidify with 1.0 M aqueous HCl (12 mL). Separate the phases and extract the aqueous layer twice with a 10:1 mixture of CH₂Cl₂/MeOH (10 mL each). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Photoinduced Halodecarboxylation: Dissolve the crude monoester in an appropriate solvent and add iodine (I₂) and iodosobenzene diacetate (PhI(OAc)₂). Irradiate the mixture with a suitable light source (e.g., tungsten lamp) until the reaction is complete (monitored by TLC).

-

Purification: After completion, quench the reaction and perform a standard aqueous work-up. Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/EtOAc, 20:1) to afford methyl 8-iodo-1-naphthoate as a slightly yellow solid (1.19 g, 76% yield over two steps).[1]

Protocol 2: Synthesis of 8-Iodo-1-naphthoic Acid

This protocol describes the hydrolysis of methyl 8-iodo-1-naphthoate to the corresponding carboxylic acid.

Materials:

-

Methyl 8-iodo-1-naphthoate

-

Pyridine (dry)

-

Lithium iodide (LiI)

-

Sodium iodide (NaI)

-

Hydrochloric acid (HCl, 1.0 M)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a sealed tube, dissolve methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL). Add LiI (5.4 g, 40 mmol) and NaI (12 g, 80 mmol).

-

Reaction: Stir the mixture at 135 °C for 3 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Acidify the residue with 1.0 M aqueous HCl to a pH of 1-2.

-

Extraction and Purification: Extract the aqueous layer repeatedly with EtOAc. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. To induce precipitation, dissolve the residue in a minimal amount of EtOAc and add petroleum ether. Filter the precipitate to afford 8-iodo-1-naphthoic acid as a light yellow solid (11.2 g, 94% yield).[1]

Protocol 3: Base-Promoted Preparation of Glycosyl Naphthoate

This protocol outlines the general procedure for coupling 8-iodo-1-naphthoic acid with a glycosyl bromide.

Materials:

-

8-Iodo-1-naphthoic acid

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Tetrabutylammonium hydrogen sulfate (TBAHS)

-

Glucosyl bromide

Procedure:

-

Acid Dissolution: Dissolve 8-iodo-1-naphthoic acid (1.0 equiv) in saturated NaHCO₃ solution and stir for 20 minutes.

-

Phase Transfer Catalyst: Add CH₂Cl₂ and TBAHS (1.1 equiv) to the mixture and stir for 10 minutes.

-

Glycosylation: Introduce the glucosyl bromide (1.1 equiv) to the reaction mixture.

-

Reaction: Stir the mixture for 12 hours, monitoring for completion by TLC.

-

Work-up: Upon completion, wash the mixture sequentially with aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude glycosyl 8-iodo-1-naphthoate, which can be purified by column chromatography.[1]

Visualization

The following diagram illustrates the synthetic workflow from 1,8-naphthalic anhydride to the final glycosyl 8-alkynyl-1-naphthoate donor.

Caption: Synthetic workflow for the preparation of glycosyl 8-alkynyl-1-naphthoate donors.

References

Application Notes and Protocols for Photoinduced Suárez Halodecarboxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suárez halodecarboxylation is a powerful photochemical reaction that facilitates the conversion of carboxylic acids into alkyl halides. This method proceeds via a radical mechanism, initiated by the homolytic cleavage of an acyl hypoiodite intermediate, which is generated in situ. The reaction is particularly noteworthy for its mild conditions, often proceeding at room temperature under visible light irradiation, making it a valuable tool in complex molecule synthesis where sensitive functional groups must be preserved.

Historically, the reaction was developed using stoichiometric hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), in the presence of iodine.[1][2] Modern iterations often employ photoredox catalysis, enhancing the efficiency and sustainability of the transformation.[3] This application note provides a detailed overview of the reaction mechanism, experimental protocols for both the classic and a modern photocatalytic variant, and quantitative data for the latter.

Reaction Mechanism

The photoinduced Suárez halodecarboxylation is initiated by the reaction of a carboxylic acid with a hypervalent iodine(III) reagent and iodine to form a key acyl hypoiodite intermediate. Upon irradiation with visible light, this intermediate undergoes homolytic cleavage of the weak oxygen-iodine bond, generating an acyloxy radical. This radical subsequently loses carbon dioxide to form an alkyl radical. This alkyl radical is then trapped by a halogen atom (in this case, iodine) to yield the final alkyl iodide product.

Caption: General mechanism of the photoinduced Suárez halodecarboxylation.

Experimental Protocols

Protocol 1: Classic Photoinduced Suárez Iododecarboxylation of a Steroid Carboxylic Acid

This protocol is based on the original work by Suárez and coworkers, demonstrating the reaction on a complex steroidal substrate.[1][2]

Materials:

-

Steroid carboxylic acid (e.g., lithocholic acid)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Iodine (I₂)

-

Anhydrous cyclohexane

-

Tungsten lamp (e.g., 100-300 W)

-

Reaction vessel (e.g., Pyrex flask) equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Pyrex flask, add the steroid carboxylic acid (1.0 eq), (diacetoxyiodo)benzene (1.1 eq), and iodine (0.5 eq).

-

Add anhydrous cyclohexane as the solvent.

-

Flush the reaction vessel with an inert gas (N₂ or Ar).

-

Irradiate the stirred mixture with a tungsten lamp placed externally to the flask. The reaction is typically heated to reflux by the lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl iodide.

Protocol 2: Modern Photocatalytic Decarboxylative Chlorination

This protocol is an adaptation of modern methodologies that utilize a photoredox catalyst for a more efficient and sustainable halodecarboxylation.[3]

Materials:

-

Aliphatic carboxylic acid (e.g., 1-Boc-piperidine-4-carboxylic acid)

-

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

1,2-Dichloroethane (DCE) as both solvent and chlorine source

-

Nitrogen atmosphere

-

Blue LED strips (λₘₐₓ = 456 nm)

-

Reaction vial with a magnetic stir bar

Procedure:

-

In a reaction vial, combine the carboxylic acid (1.0 eq, 0.2 mmol), 4CzIPN (5 mol%), and (diacetoxyiodo)benzene (2.0 eq).

-

Add 1,2-dichloroethane (2.0 mL).

-

Seal the vial and degas the mixture with nitrogen for 15 minutes.

-

Place the vial approximately 5 cm from the blue LED strips and stir the reaction mixture at 25 °C.

-

Irradiate for 16 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired alkyl chloride.

Experimental Workflow Diagram

Caption: General experimental workflow for photoinduced halodecarboxylation.

Quantitative Data Presentation

The following table summarizes the results for the photocatalytic decarboxylative chlorination of various carboxylic acids, demonstrating the broad scope of the modern Suárez-type reaction.[3]

| Entry | Substrate (Carboxylic Acid) | Product (Alkyl Chloride) | Yield (%) |

| 1 | 1-Boc-piperidine-4-carboxylic acid | 4-Chloro-1-Boc-piperidine | 62 |

| 2 | Adamantane-1-carboxylic acid | 1-Chloroadamantane | 85 |

| 3 | Cyclohexanecarboxylic acid | Chlorocyclohexane | 60 |

| 4 | Pivalic acid | tert-Butyl chloride | 55 |

| 5 | Phenylacetic acid | Benzyl chloride | 75 |

| 6 | 3-Phenylpropionic acid | 1-Chloro-2-phenylethane | 78 |

Safety and Handling

-

Hypervalent iodine reagents like PhI(OAc)₂ are oxidizing agents and should be handled with care.

-

Halogenated solvents and reagents should be used in a well-ventilated fume hood.

-

Photochemical reactors can generate significant heat and UV radiation. Ensure proper cooling and use appropriate shielding to protect from light exposure.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The photoinduced Suárez halodecarboxylation and its modern photocatalytic variants offer a versatile and mild method for the synthesis of alkyl halides from readily available carboxylic acids. The reaction's tolerance for various functional groups makes it a valuable strategy in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug discovery. The protocols and data presented herein provide a practical guide for researchers looking to implement this powerful transformation in their work.

References

Application Notes and Protocols for Suzuki-Miyaura and Buchwald-Hartwig Couplings with 8-Iodo-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions utilizing methyl 8-iodo-1-naphthoate as a key intermediate. These palladium-catalyzed reactions are foundational in modern organic synthesis and drug discovery, enabling the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The protocols provided herein are based on established methodologies for analogous aryl iodides and are intended to serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling of Methyl 8-Iodo-1-naphthoate

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[2]

Application Note:

The Suzuki-Miyaura coupling of methyl 8-iodo-1-naphthoate with various arylboronic acids provides a direct route to 8-aryl-1-naphthoate derivatives. These products are valuable precursors for more complex molecular architectures. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on the boronic acid coupling partner. Key to the success of this reaction is the careful selection of the palladium catalyst, ligand, base, and solvent system. For sterically hindered substrates like 8-iodo-1-naphthoate, bulky and electron-rich phosphine ligands are often preferred to facilitate the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative Suzuki-Miyaura coupling reactions of methyl 8-iodo-1-naphthoate with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 8-phenyl-1-naphthoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 8-(4-methoxyphenyl)-1-naphthoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 3-Tolylboronic acid | Methyl 8-(3-tolyl)-1-naphthoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 8-(4-(trifluoromethyl)phenyl)-1-naphthoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 75 |

| 5 | 2-Thienylboronic acid | Methyl 8-(thiophen-2-yl)-1-naphthoate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 82 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 8-iodo-1-naphthoate with an arylboronic acid.

Materials:

-

Methyl 8-iodo-1-naphthoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add methyl 8-iodo-1-naphthoate (1.0 mmol, 312 mg), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 8-aryl-1-naphthoate.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling of methyl 8-iodo-1-naphthoate.

Buchwald-Hartwig Amination of Methyl 8-Iodo-1-naphthoate